molecular formula C23H28O7 B8086845 epimagnolin B

epimagnolin B

Cat. No.: B8086845
M. Wt: 416.5 g/mol
InChI Key: DTZKTJXOROSTPI-YHDSQAASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epimagnolin B: is a bisepoxylignan isolated from Magnolia fargesii, a plant belonging to the Magnoliaceae family. This compound has garnered attention due to its anti-inflammatory activity and antiallergic effects .

Preparation Methods

Synthetic Routes:: The synthetic routes for Epimagnolin B have not been extensively documented. it is primarily obtained from natural sources, such as Magnolia fargesii.

Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its isolation from natural plant sources remains the primary approach.

Chemical Reactions Analysis

Epimagnolin B undergoes various chemical reactions, including:

    Epoxidation: The compound contains two epoxide rings, suggesting that it may be synthesized through epoxidation reactions.

    Reduction: Reduction reactions could potentially yield derivatives of this compound.

    Substitution: Substitution reactions at specific functional groups may lead to modified forms of the compound.

Common reagents and conditions used in these reactions would depend on the specific synthetic pathway employed.

Scientific Research Applications

Epimagnolin B has found applications in several scientific fields:

    Medicine: Its anti-inflammatory properties make it a potential candidate for drug development.

    Allergy Research: this compound’s antiallergic effects have been studied, particularly in the context of allergic reactions.

    Neuroinflammation: Given its ability to inhibit NO production in LPS-activated microglia, it may have implications in neuroinflammatory conditions.

Mechanism of Action

The exact mechanism by which Epimagnolin B exerts its effects remains an area of ongoing research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms comprehensively.

Comparison with Similar Compounds

Epimagnolin B stands out due to its unique bisepoxylignan structure. While there are other lignans and phenylpropanoids, none share precisely the same arrangement of functional groups. Unfortunately, I don’t have information on specific similar compounds at this time.

Properties

IUPAC Name

(3R,3aR,6S,6aR)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-24-15-6-13(7-16(10-15)25-2)21-17-11-30-22(18(17)12-29-21)14-8-19(26-3)23(28-5)20(9-14)27-4/h6-10,17-18,21-22H,11-12H2,1-5H3/t17-,18-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKTJXOROSTPI-YHDSQAASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
epimagnolin B
Reactant of Route 2
Reactant of Route 2
epimagnolin B
Reactant of Route 3
Reactant of Route 3
epimagnolin B
Reactant of Route 4
Reactant of Route 4
epimagnolin B
Reactant of Route 5
Reactant of Route 5
epimagnolin B
Reactant of Route 6
Reactant of Route 6
epimagnolin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.